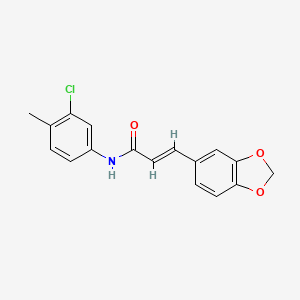
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic molecules with potential biological activities, characterized by the presence of benzodioxole and chloro-methylphenyl groups attached to an enamide backbone. Such compounds are often explored for their diverse chemical reactivities and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
Synthesis of related compounds involves base-catalyzed Claisen-Schmidt condensation reactions, utilizing aldehydes and ketones as starting materials. For instance, chalcone derivatives have been synthesized through the reaction of substituted benzaldehydes with acetophenones in the presence of a base, indicating a potential pathway for synthesizing the compound of interest (Salian et al., 2018).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) calculations are commonly employed to elucidate the molecular structure. Related compounds have shown diverse molecular conformations and supramolecular aggregations, influenced by intramolecular hydrogen bonding and π-π stacking interactions (Glidewell et al., 2018).
Chemical Reactions and Properties
Compounds in this class may undergo various chemical reactions, including cyclization and functionalization, depending on the substituents present and the reaction conditions. Electrophilic cyclization of enamides, for example, has been reported, suggesting potential reactivity pathways for the target compound (Danilyuk et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Analysis:
- The synthesis of related compounds involving complex intramolecular cyclizations and cyclofunctionalizations has been a subject of study. For instance, the synthesis of 4-aryl-N-(thiophen-3-yl)but-3-enamides has been explored using polyphosphoric acid and chlorosulfanylarenes, leading to the formation of various complex structures (Danilyuk, Vas’kevich, Vas’kevich, & Vovk, 2016).
Molecular-Electronic Structures and Aggregation:
- Studies have examined the polarized molecular-electronic structures and supramolecular aggregation in similar compounds. For example, the molecular structures of certain benzodioxolyl propenones have been analyzed, revealing intramolecular N—H⋯O hydrogen bonds and various hydrogen bonding patterns (Low, Cobo, Nogueras, Cuervo, Abonía, & Glidewell, 2004).
Antioxidant Activity:
- Research on derivatives of this compound includes studies on their antioxidant activity. For instance, a series of novel pyrrolidine-carboxylic acid derivatives have been synthesized, with some compounds showing potent antioxidant activities (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Anticancer and Antimicrobial Applications:
- Several studies have been conducted to explore the anticancer and antimicrobial properties of related compounds. For example, the synthesis and evaluation of benzamide derivatives with potential antimicrobial activities (Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014).
Crystal Structure Analysis:
- Crystal structure analysis of related compounds has been a focus area. The crystal structure of benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine has been determined, with implications for understanding their binding sites (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-2-5-13(9-14(11)18)19-17(20)7-4-12-3-6-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDDBZFWPGKFMY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

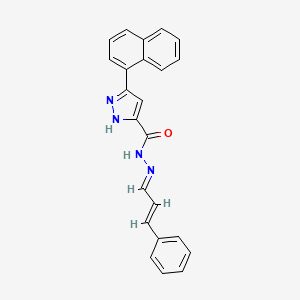
![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)
![3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2494329.png)


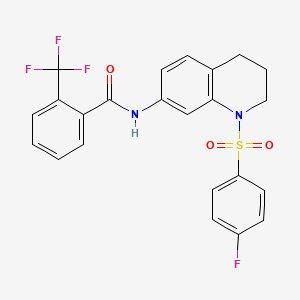
![N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2494334.png)
![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)
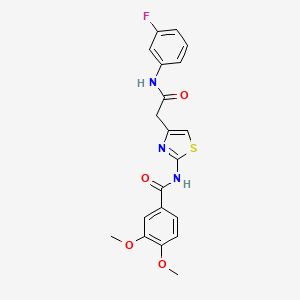
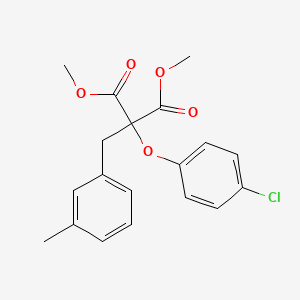
![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)

![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)